6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile
Overview
Description
6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile is an organic compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a formyl group, two methyl groups, a phenoxy group, and a nicotinonitrile moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-formyl-2,6-dimethylphenol and 6-chloronicotinonitrile.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide, under reflux conditions.
Procedure: The 4-formyl-2,6-dimethylphenol is reacted with 6-chloronicotinonitrile in the presence of potassium carbonate and dimethylformamide. The mixture is heated under reflux for several hours to facilitate the formation of the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Chemical Reactions Analysis
6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Condensation: The formyl group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Scientific Research Applications
6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The nitrile group can also interact with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile can be compared with similar compounds such as:
6-(4-Formylphenoxy)nicotinonitrile: Lacks the two methyl groups, which may affect its reactivity and biological activity.
6-(4-Formyl-2-methylphenoxy)nicotinonitrile: Contains only one methyl group, potentially altering its chemical properties.
6-(4-Formyl-2,6-dimethylphenoxy)benzonitrile: Has a benzonitrile moiety instead of a nicotinonitrile moiety, which may influence its chemical behavior.
These comparisons highlight the unique structural features of this compound and its distinct chemical and biological properties.
Properties
IUPAC Name |
6-(4-formyl-2,6-dimethylphenoxy)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-5-13(9-18)6-11(2)15(10)19-14-4-3-12(7-16)8-17-14/h3-6,8-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAIVEBGPHRORJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC=C(C=C2)C#N)C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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